molecular formula C7H12O4 B3052326 Ethyl 3-(acetyloxy)propanoate CAS No. 40326-37-2

Ethyl 3-(acetyloxy)propanoate

Cat. No.: B3052326
CAS No.: 40326-37-2
M. Wt: 160.17 g/mol
InChI Key: LNLVHXXGAREHFC-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)propanoate is an ester compound characterized by its pleasant odor and is commonly used in various chemical applications. Esters like this compound are known for their distinctive fragrances and are often found in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(acetyloxy)propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where 3-hydroxypropanoic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide in aqueous solution.

    Transesterification: Various alcohols in the presence of an acid or base catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

    Hydrolysis: 3-hydroxypropanoic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: 3-hydroxypropanoic acid.

Scientific Research Applications

Ethyl 3-(acetyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)propanoate primarily involves its hydrolysis to form 3-hydroxypropanoic acid and ethanol. This hydrolysis can be catalyzed by enzymes such as esterases, which target the ester bond and facilitate its cleavage. The resulting products can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a similar structure but derived from acetic acid and ethanol.

    Methyl butyrate: An ester with a similar functional group but different alkyl chains.

    Isopropyl butanoate: An ester with a branched alkyl group.

Uniqueness: Ethyl 3-(acetyloxy)propanoate is unique due to its specific structure, which includes an acetyloxy group attached to the propanoate backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications such as organic synthesis and industrial processes .

Properties

IUPAC Name

ethyl 3-acetyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-7(9)4-5-11-6(2)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLVHXXGAREHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607175
Record name Ethyl 3-(acetyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40326-37-2
Record name Ethyl 3-(acetyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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